molecular formula C11H14O4 B12337944 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde

2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde

Cat. No.: B12337944
M. Wt: 210.23 g/mol
InChI Key: NONGAXIWNXQONM-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is an organic compound with a complex structure that includes both aldehyde and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxybenzaldehyde.

    Hydroxymethylation: The aldehyde group is first converted to a hydroxymethyl group using formaldehyde and a base such as sodium hydroxide.

    Formylation: The hydroxymethylated intermediate is then subjected to formylation using formic acid or a formylating agent under acidic conditions to introduce the acetaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.

    Phenolic Group: Can undergo redox reactions, contributing to its antioxidant properties.

    Pathways: In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-4,5-dimethoxybenzaldehyde: Lacks the acetaldehyde group.

    4,5-Dimethoxybenzaldehyde: Lacks both the hydroxymethyl and acetaldehyde groups.

    2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol: The aldehyde group is reduced to an alcohol.

Uniqueness

2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and acetaldehyde groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]acetaldehyde

InChI

InChI=1S/C11H14O4/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h4-6,13H,3,7H2,1-2H3

InChI Key

NONGAXIWNXQONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC=O)CO)OC

Origin of Product

United States

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